Chlorbenzoxamine

Description

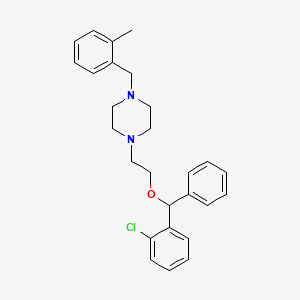

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClN2O/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28/h2-14,27H,15-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVSKUJZSMGTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862108 | |

| Record name | Chlorbenzoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-18-9 | |

| Record name | Chlorbenzoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbenzoxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbenzoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorbenzoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbenzoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBENZOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52918SLYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Research on Chlorbenzoxamine

Early Academic Investigations and Discoveries of Chlorbenzoxamine

The initial synthesis and formal academic disclosure of this compound are credited to a team of researchers led by H.G. Morren. Their work, published in 1957 in Industrie Chimique Belge, laid the foundational stone for all subsequent investigations into the compound. drugfuture.comtheswissbay.charchive.orgcore.ac.uk This seminal research was further solidified by a British patent granted to Morren in 1960, which detailed the synthesis of new piperazine (B1678402) derivatives, including this compound. drugfuture.comwikipedia.org

The compound was identified by the manufacturer's code UCB-1474, indicating its origin from the Belgian pharmaceutical company UCB. drugfuture.comontosight.aicityofoakparkheights.commolbase.cn Early research focused on establishing its fundamental chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Data |

| IUPAC Name | 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]-4-(2-methylbenzyl)piperazine |

| Molecular Formula | C27H31ClN2O |

| Molecular Weight | 435.00 g/mol |

| CAS Number | 522-18-9 |

| Appearance | Bitter crystals (dihydrochloride salt) |

| Melting Point | 197-200°C (dihydrochloride salt) |

| Boiling Point | 234-236°C at 0.01 mmHg |

This table is generated based on data from multiple sources. drugfuture.comwikipedia.org

Evolution of Research Perspectives on this compound's Pharmacological Profile

The initial pharmacological classification of this compound was multifaceted. Early studies suggested it possessed anticholinergic and antihistaminic properties. drugfuture.comcore.ac.ukcityofoakparkheights.com However, subsequent and more detailed investigations began to refine this initial perspective.

Later research indicated that this compound has negligible direct anticholinergic or antihistaminic activity in in vitro models. ncats.iovulcanchem.com Instead, its therapeutic effects were attributed to a nonspecific depression of smooth muscle contraction, identifying it more accurately as an antispasmodic. ncats.iovulcanchem.com This distinction marked a significant evolution in the understanding of its mechanism of action.

Furthermore, studies in animal models, specifically in rats, revealed a notable antiulcer effect. This effect was found to be independent of gastric acid secretion, pointing towards a more complex mechanism. Research suggested that the antiulcer properties could be linked to a central or endocrine pathway, as the effect was abolished by hypophysectomy. ncats.io This finding opened a new avenue of research, suggesting that this compound's mode of action was not localized to the gastrointestinal tract but potentially involved the hypothalamic-pituitary-adrenal axis. vulcanchem.com

Table 2: Evolution of this compound's Pharmacological Profile

| Early Perspective | Evolved Understanding |

| Primarily classified as an anticholinergic and antihistamine. drugfuture.comcityofoakparkheights.com | Negligible direct anticholinergic/antihistaminic activity in vitro. ncats.iovulcanchem.com |

| Assumed local action on the gastrointestinal tract. | Identified as a nonspecific smooth muscle antispasmodic. ncats.iovulcanchem.com |

| Not applicable | Exhibits a significant antiulcer effect in animal models, likely mediated through a central or endocrine mechanism. ncats.io |

This table is generated based on data from multiple sources.

Positioning of this compound in Early Chemical Compound Research

This compound's development occurred during a period of intense interest in piperazine derivatives. The piperazine core is a versatile scaffold found in numerous biologically active compounds. nih.govontosight.ai In the 1950s, research into piperazine derivatives was burgeoning, leading to the discovery of a wide range of therapeutic agents, from anthelmintics to antipsychotics and antihistamines. nih.govchemeurope.comnih.gov

This compound, as a substituted piperazine, was a product of this broader chemical exploration. core.ac.ukvulcanchem.com Its synthesis and investigation were in line with the prevailing research trend of modifying the piperazine structure to achieve diverse pharmacological effects. While initially investigated for properties common to other piperazine derivatives like antihistaminic action, its unique profile as a non-specific antispasmodic with antiulcer effects set it apart. ncats.iovulcanchem.com It was ultimately used for functional gastrointestinal disorders, carving a niche for itself within the larger family of piperazine-based therapeutics. wikipedia.orgdrugbank.com

Preclinical Pharmacological Profile of Chlorbenzoxamine

In Vitro Pharmacological Characterization of Chlorbenzoxamine

The in vitro characterization of a compound like this compound is essential to understand its direct interactions with biological targets, which helps to elucidate its therapeutic effects and potential for off-target activity.

Receptor binding and ligand affinity studies are fundamental in pharmacology to determine how strongly a drug molecule binds to a specific receptor. vulcanchem.com These studies are crucial for understanding a drug's potency and selectivity.

For this compound, studies indicate that its mechanism may not follow typical receptor-mediated pathways associated with similar compounds. In vitro assays have shown that this compound has a negligible affinity for muscarinic receptors. drugbank.com Its antispasmodic effects are believed to stem from a nonspecific depression of smooth muscle contraction, which is independent of the classical anticholinergic or antihistaminic pathways. drugbank.com

Receptor Binding and Ligand Affinity Studies of this compound

Determination of Dissociation Constants (K D) for this compound

The dissociation constant (K D) is a specific measure of affinity, representing the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. nih.govdrugbank.com A lower K D value signifies a higher binding affinity. drugbank.com

Despite the importance of this parameter, specific K D values for this compound at various receptors are not available in the reviewed public scientific literature. The available data points to a negligible affinity for muscarinic receptors, suggesting that any K D value for these receptors would be very high. drugbank.com

Radioligand Binding Assays for this compound

Radioligand binding assays are a standard and sensitive method used to characterize the interaction between a ligand and a receptor. drugbank.com These assays utilize a radioactively labeled compound (radioligand) to quantify binding to a target receptor.

While this technique is standard for determining receptor affinity, detailed results from specific radioligand binding assays for this compound have not been reported in the available literature. The finding of negligible muscarinic receptor affinity was determined through in vitro assays, though specific details of the radioligand used are not provided. drugbank.com

Saturation Binding Analysis of this compound

Saturation binding analysis involves incubating a receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the ligand's affinity (K D). This analysis is critical for quantifying receptor density in a given tissue or cell preparation.

There are no publicly available reports of saturation binding analyses conducted for this compound.

Investigating a drug's potential to inhibit or induce metabolic enzymes is a critical component of its preclinical profile, primarily for predicting drug-drug interactions.

Enzyme Inhibition and Modulation Studies by this compound

Investigation of Cytochrome P450 Enzyme Interactions with this compound

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by one drug can lead to altered plasma levels of another, potentially causing toxicity or reduced efficacy. Standard in vitro assays measure the concentration of a compound required to cause 50% inhibition (IC50) of a specific CYP enzyme's activity.

Following a review of available scientific literature, no data on the inhibitory or modulatory effects of this compound on any Cytochrome P450 enzymes could be located.

Characterization of Enzyme Inhibition Kinetics of this compound

Detailed studies characterizing the specific enzyme inhibition kinetics of this compound are not extensively documented in the available scientific literature. Research into its mechanism of action suggests it operates through a nonspecific depression of smooth muscle, rather than direct, competitive, or non-competitive inhibition of a specific enzyme in the manner typically detailed with kinetic constants like Kᵢ or IC₅₀ values. ncats.iovulcanchem.com The primary mechanism is considered to be independent of classical anticholinergic or antihistaminic pathways at the receptor level. vulcanchem.com

Cellular Assays of this compound Activity

Cellular-level investigations have been crucial in differentiating this compound's activity from typical antihistaminic or anticholinergic drugs. In vitro assays have revealed that this compound possesses negligible affinity for muscarinic receptors. ncats.iovulcanchem.com Similarly, it does not exhibit significant antihistaminic activity in these isolated systems. ncats.io

The principal finding from cellular and tissue-based assays is a nonspecific depression of isolated smooth muscle. ncats.io This indicates a mechanism that does not rely on high-affinity binding to a single receptor type but rather a more generalized physiological effect on muscle tissue.

Table 1: Summary of In Vitro Findings for this compound

| Assay Type | Target/System | Finding | Reference |

| Receptor Affinity Assay | Muscarinic Receptors | Negligible affinity demonstrated. | ncats.iovulcanchem.com |

| Activity Assay | Histamine (B1213489) Receptors | No significant antihistaminic activity observed. | ncats.io |

| Functional Assay | Isolated Smooth Muscle | Produces a nonspecific depression of muscle tissue. | ncats.io |

In Vivo Preclinical Pharmacological Studies of this compound in Animal Models

In vivo studies have been fundamental to understanding the pharmacological effects of this compound, particularly its anti-ulcer properties, which were not predicted by simple in vitro receptor assays. ncats.io These studies have primarily utilized rodent and canine models to explore its physiological and behavioral effects. ncats.io

Establishment and Utilization of Relevant Animal Models for this compound Research

The preclinical investigation of this compound has employed specific animal models to simulate human gastrointestinal pathologies.

Gastric Ulceration Models: The most prominent use of animal models in this compound research has been to study its anti-ulcer effects. ncats.io

Rat Models: Studies have utilized rats in which gastric ulcers were induced through various means, including stress and the application of chemical irritants. ncats.iovulcanchem.com These models were instrumental in demonstrating the compound's significant protective effects against ulcer formation. vulcanchem.com

Canine Models: Dogs were also used in models of gastric ulceration to confirm the effects observed in rodents. ncats.io

Surgical Models: To investigate the mechanism of action, surgically modified animal models were used.

Hypophysectomized Rat Model: A critical finding came from studies using rats that had undergone hypophysectomy (the surgical removal of the pituitary gland). In these animals, the anti-ulcer effect of this compound was abolished, strongly suggesting that its mechanism is not local to the stomach but is mediated through a central nervous system or endocrine pathway. ncats.io

Behavioral Neuropharmacology in this compound Research

The finding that this compound's anti-ulcer effect is dependent on the pituitary gland pointed toward a central mechanism of action, making its neuropharmacological profile a key area of interest. ncats.io Research indicates that the compound modifies "diencephalic reactivity to stimuli," suggesting an influence on brain regions involved in processing stress and regulating autonomic functions. vulcanchem.commedkoo.com This central activity is believed to underlie its therapeutic effects, distinguishing it from peripherally acting agents. ncats.io However, specific behavioral studies detailing effects on locomotion, anxiety, or depression models are not extensively described in the available literature.

Preclinical Pharmacodynamic Assessments of this compound

Pharmacodynamic studies assess the physiological and biochemical effects of a drug on the body. For this compound, these assessments in animal models have revealed a unique profile.

The primary pharmacodynamic effect observed in vivo is the potent inhibition of gastric ulceration. vulcanchem.com Notably, this anti-ulcer activity occurs without a corresponding significant decrease in gastric acid secretion or concentration. ncats.io This differentiates this compound from many traditional anti-ulcer medications that function by neutralizing or reducing stomach acid.

The mechanism is thought to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is consistent with the findings in hypophysectomized rats and reports of altered diencephalic reactivity. ncats.iovulcanchem.com

Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Observation in Animal Models | Implied Mechanism | Reference |

| Anti-ulcer Activity | Significant inhibition of gastric ulceration in rat and dog models induced by stress or chemical irritants. | Central or endocrine-mediated effect. | ncats.iovulcanchem.com |

| Effect on Gastric Secretion | No significant depression of gastric secretion or reduction in gastric acid concentration was observed. | Action is independent of acid suppression. | ncats.io |

| Central Nervous System Effects | Abolition of anti-ulcer effect following hypophysectomy in rats; reported modification of diencephalic reactivity. | Modulation of the hypothalamic-pituitary-adrenal (HPA) axis or other central pathways. | ncats.iovulcanchem.com |

| Effect on Smooth Muscle | In vivo effects are consistent with a nonspecific depression of smooth muscle. | Generalized physiological action on muscle tissue. | ncats.io |

Molecular and Cellular Mechanisms of Action of Chlorbenzoxamine

Elucidation of Specific Molecular Targets of Chlorbenzoxamine

The precise molecular targets of this compound remain poorly defined in publicly available scientific literature. While it has been broadly classified as an antihistamine and an antimuscarinic agent, in vitro studies have yielded conflicting information regarding its direct effects on these receptor systems. pgx-db.orgfindacode.com Some research suggests that its therapeutic effects may not stem from classical receptor blockade but rather from a nonspecific depression of smooth muscle activity. google.comfindacode.com

An alternative hypothesis for its anti-ulcer effects in animal models suggests a mechanism that is not localized to the gastric mucosa but may involve a central or endocrine pathway, potentially through the hypothalamic-pituitary-adrenal axis. google.comfindacode.com This was suggested by findings that its anti-ulcer effect in rats was abolished by hypophysectomy. findacode.com

This compound's activity as a receptor agonist or antagonist is not well-characterized with high-resolution data. Although it is referred to as an antihistamine, which would imply antagonism at histamine (B1213489) receptors (primarily H1), and as an antimuscarinic for its use in peptic ulcer disease, specific binding affinity data are not consistently reported. pgx-db.orgfindacode.com

Notably, some pharmacological profiles state that this compound exhibits negligible antihistaminic and anticholinergic activity in in vitro assays. google.comfindacode.com This suggests that its physiological effects may not be mediated by direct, high-affinity antagonism of histamine or muscarinic receptors. Detailed quantitative data from receptor binding assays, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are not available in the reviewed sources to populate a detailed data table.

Table 1: Summary of Reported Receptor Interactions for this compound

| Receptor Class | Reported Activity | In Vitro Findings |

|---|---|---|

| Histamine Receptors | Classified as an antihistamine pgx-db.org | Negligible antihistaminic activity reported in some in vitro studies findacode.com |

This table reflects the conflicting or qualitative nature of the available information.

There is no specific information available in the searched scientific literature regarding the modulation of any neurotransmitter or other cellular transporters by this compound.

Signaling Pathway Modulation by this compound

Detailed studies on the modulation of specific intracellular signaling pathways by this compound are not described in the available literature. The hypothesis that its anti-ulcer effects are mediated via the hypothalamic-pituitary-adrenal axis suggests a potential influence on neuroendocrine signaling cascades, but the specific pathways and molecular mediators involved have not been elucidated. google.comfindacode.com

Structure-Mechanism Relationships of this compound and Analogues

This compound is chemically designated as 1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine and is a structural analogue of hydroxyzine. google.comfindacode.com It is a member of the diphenylmethane (B89790) class of compounds. wikipedia.org

The structure-activity relationship (SAR) for this compound and its analogues is not well-documented in the available literature. It has been noted that the compound is a racemic mixture, and this stereochemical complexity may contribute to its nonspecific interactions with biological targets, distinguishing it from more stereoselective drugs. google.com Without a clearly defined high-affinity target, detailed SAR studies linking specific structural modifications to changes in a primary pharmacological activity are not available.

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Chlorbenzoxamine Analogues

Principles and Methodologies of SAR in Chlorbenzoxamine Research

The fundamental principle of SAR lies in the concept that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.com In the context of this compound research, this involves synthesizing a series of analogues where specific parts of the molecule are systematically varied. These modifications can include altering substituent groups, changing the nature of the linker, or modifying the core scaffold. researchgate.net The biological activity of each analogue is then determined through in vitro or in vivo assays. By comparing the activities of these structurally related compounds, researchers can deduce which molecular fragments are essential for activity (the pharmacophore) and which can be modified to fine-tune the compound's properties. researchgate.nettheswissbay.ch

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. nih.govmdpi.com For this compound, which belongs to the class of diphenylmethanes, the key pharmacophoric elements are believed to include the two phenyl rings and the ether linkage. drugbank.com The spatial arrangement of these groups, along with their electronic properties, dictates the interaction with its biological target. The identification of these pharmacophoric features is often achieved by comparing the structures of active and inactive analogues. dergipark.org.tr Computational methods, such as pharmacophore modeling, can be employed to generate a 3D model of these crucial features, which can then guide the design of new, potentially more active compounds. mdpi.comdergipark.org.tr

Pharmacophore models are typically built using specialized software that can identify common features among a set of active molecules. dergipark.org.tr These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

Correlation of Structural Features with Biological Activity for this compound Analogues

The core of SAR studies involves establishing a correlation between specific structural modifications and the resulting biological activity. nih.govnih.gov For this compound analogues, this would involve a systematic investigation of how changes to the diphenylmethane (B89790) scaffold and its substituents impact activity. For instance, the introduction of different substituents on the phenyl rings can significantly alter the electronic and steric properties of the molecule, which in turn can affect its binding affinity to the target receptor. nih.gov

An example of how structural changes can be correlated with activity is shown in the table below, which illustrates hypothetical modifications to a core structure and their potential impact on biological activity.

| Analogue | Modification | Hypothetical Biological Activity (IC50, nM) | Rationale |

|---|---|---|---|

| This compound | Parent Compound | 50 | Baseline activity. |

| Analogue A | Replacement of chloro group with a fluoro group | 75 | Investigates the effect of a smaller, more electronegative halogen. |

| Analogue B | Replacement of chloro group with a methyl group | 120 | Examines the impact of a small, electron-donating group. |

| Analogue C | Addition of a hydroxyl group to the second phenyl ring | 30 | Probes for potential hydrogen bonding interactions. |

| Analogue D | Extension of the ether chain by one carbon | 200 | Assesses the importance of the distance between the phenyl rings. |

Application of QSAR Models for Predicting this compound Analogue Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijpsr.comchemmethod.com This approach moves beyond the qualitative observations of SAR by quantifying the relationship, allowing for the prediction of activity for novel, unsynthesized compounds. nih.gov

Descriptor Selection and Model Development in this compound QSAR

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. nih.gov These descriptors are numerical values that represent various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. nih.govnih.gov A wide variety of descriptors can be calculated, ranging from simple 1D descriptors like molecular weight to complex 3D descriptors that capture the molecule's spatial arrangement. nih.gov

Once the descriptors are calculated, a statistical method is used to select a subset of descriptors that are most relevant to the biological activity. nih.gov This is a crucial step to avoid overfitting the model. openmedicinalchemistryjournal.com Various methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then employed to build the QSAR model. chemmethod.comopenmedicinalchemistryjournal.commdpi.com The goal is to create a model that can accurately predict the biological activity of new this compound analogues based on their calculated descriptors.

Commonly Used Descriptor Categories in QSAR:

Topological Descriptors: Describe the connectivity of atoms in a molecule.

Geometrical Descriptors: Relate to the 3D structure of the molecule.

Electronic Descriptors: Characterize the electronic properties, such as partial charges and dipole moments.

Physicochemical Descriptors: Include properties like logP (lipophilicity) and polar surface area.

Validation and Predictive Power of QSAR Models for this compound Derivatives

A critical aspect of QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. researchgate.netnih.gov This is typically done through internal and external validation techniques. nih.govmdpi.com Internal validation, such as cross-validation, assesses the model's stability and predictive ability using the initial dataset. researchgate.netcsit.am External validation involves using the model to predict the activity of a set of compounds that were not used in the model development process. mdpi.comcsit.am

The predictive power of a QSAR model is often evaluated using statistical parameters like the squared correlation coefficient (R²) for the training set and the predictive R² (q²) for the test set. mdpi.comcsit.am A high q² value (typically > 0.5) is considered an indicator of a model with good predictive ability. csit.am The ultimate goal is to develop a QSAR model that can reliably predict the activity of new this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

| Model | Statistical Method | R² (Training Set) | q² (Test Set) | Predictive Power |

|---|---|---|---|---|

| Model 1 | Multiple Linear Regression (MLR) | 0.85 | 0.65 | Good |

| Model 2 | Partial Least Squares (PLS) | 0.92 | 0.78 | Excellent |

| Model 3 | Support Vector Machine (SVM) | 0.95 | 0.82 | Excellent |

| Model 4 | Random Forest (RF) | 0.91 | 0.75 | Very Good |

Computational Approaches in SAR/QSAR for this compound

Modern drug discovery heavily relies on computational approaches to augment and accelerate SAR and QSAR studies. nih.govroutledge.comfrontiersin.org For this compound, these methods can provide valuable insights into its mechanism of action and guide the design of more effective analogues. Computational techniques can be broadly categorized into ligand-based and structure-based methods. dergipark.org.tr

Ligand-based methods, such as pharmacophore modeling and 3D-QSAR, are used when the structure of the biological target is unknown. dergipark.org.tr These methods rely on the information derived from a set of known active and inactive compounds. dergipark.org.tr In contrast, structure-based methods, such as molecular docking, are employed when the 3D structure of the target protein is available. Molecular docking simulations can predict the binding mode of this compound and its analogues within the active site of the receptor, providing a detailed understanding of the key interactions that govern binding affinity. mdpi.com These computational tools, when used in conjunction with experimental data, can significantly enhance the efficiency of the drug discovery process. frontiersin.org

Molecular Docking Simulations with this compound and Targets

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this technique is instrumental in understanding the interactions between a ligand, such as a this compound analogue, and its biological target at the molecular level.

Research on benzoxazine (B1645224) derivatives has employed molecular docking to elucidate their binding modes with various protein targets. For instance, studies on 2-morpholino-substituted-1,3-benzoxazine compounds have utilized molecular docking to analyze their interactions within the binding pocket of DNA-dependent protein kinase (DNA-PK) and Phosphatidylinositol 3-Kinases (PI3Ks). nih.gov These simulations have been successful in correlating the observed inhibitory activities with the binding conformations and energies. nih.gov

In a study on 1,4-benzoxazine-3(4H)-one derivatives as potential inhibitors of platelet aggregation, molecular docking was used to investigate the binding of the most potent compounds to the glycoprotein (B1211001) IIb/IIIa receptor. jst.go.jp The results indicated that these analogues fit well into the receptor's binding site, which supported the experimental findings. jst.go.jp Similarly, docking studies of 2H-benzo[b] nih.govjocpr.comoxazin-3(4H)-one derivatives against E. coli DNA gyrase revealed that the binding affinity was influenced by specific interactions with key amino acid residues. ijpsjournal.com For example, compound 4d in one such study exhibited the strongest binding affinity with a docking score of -6.585, forming hydrogen bonds with residues like Asp73. ijpsjournal.com

A series of 1,3-benzoxazine derivatives bearing a flavone (B191248) moiety were synthesized and their cytotoxic effects against human breast cancer (MCF-7) cell lines were evaluated. Molecular docking studies of the most active compounds, including chloro derivatives, suggested that they bind to a hydrophobic pocket in the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). researchgate.net

The following table summarizes findings from molecular docking studies on this compound analogues and related benzoxazine derivatives.

| Analogue/Derivative Class | Target Protein | Key Interactions/Findings | Reference |

| 2-Morpholino-substituted-1,3-benzoxazines | DNA-PK, PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | Docking results agreed well with observed high to moderate inhibitory activities. | nih.gov |

| 1,4-Benzoxazine-3(4H)-one derivatives | Glycoprotein IIb/IIIa Receptor | Compounds docked into the binding site, confirming their potential as platelet aggregation inhibitors. | jst.go.jp |

| 2H-Benzo[b] nih.govjocpr.comoxazin-3(4H)-one derivatives | E. coli DNA gyrase B | Compound 4d showed the strongest binding affinity (-6.585 docking score) with hydrogen bonding to Asp73. | ijpsjournal.com |

| 1,3-Benzoxazine derivatives with flavone moiety | EGFR | Active compounds, including chloro derivatives, bind to a narrow hydrophobic pocket of the N-terminal chain in the ATP binding site. | researchgate.net |

Ligand-Based Drug Design Strategies for this compound Derivatives

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.org This approach relies on the knowledge of molecules that bind to the target to develop a model that predicts the activity of new compounds. gardp.org QSAR is a primary tool in LBDD, establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR studies on 1,4-benzoxazin-3-ones have been conducted to understand the structural requirements for their antimicrobial activity. nih.gov An extensive dataset of 111 natural and synthetic compounds was used to develop QSAR models for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov These models, which showed good predictive power, highlighted the importance of descriptors related to shape, volume, and hydrogen bonding properties. nih.gov Based on these models, new lead compounds with a 1,4-benzoxazin-3-one scaffold were designed in silico, with some predicted to be significantly more active than existing compounds. nih.gov

Another QSAR study focused on the electrooxidation half-wave potentials of 40 benzoxazine derivatives, an important pharmaceutical property. nih.gov The model indicated that the HOMO energy, partial positive surface area, and the relative number of hydrogen atoms were significant descriptors. nih.gov

In the development of new benzoxazine-3-ones, QSAR analysis was performed on a series of compounds tested for their growth inhibitory activity against Candida krusei. researchgate.net The resulting correlation equation helped in determining the contribution of different substituents to the antifungal activity, guiding the optimization of lead compounds. researchgate.net It was generally observed that benzoxazines with electron-withdrawing groups, such as chloro substituents, exhibited greater activity than those with electron-donating groups. researchgate.net

The table below presents key findings from SAR and QSAR studies on this compound analogues.

| Analogue/Derivative Class | Biological Activity | SAR/QSAR Findings | Reference |

| 1,4-Benzoxazin-3-ones | Antimicrobial | Shape, VolSurf, and H-bonding property descriptors are important for activity. Models for gram-positive and gram-negative bacteria showed good predictive power (Q²Ext 0.88 and 0.85, respectively). | nih.gov |

| Benzoxazine derivatives | Antihypertensive, Antimicrobial, Antifungal, Analgesic, Anti-inflammatory | Benzoxazines with a free NH group are more potent than N-alkylated ones. Electron-withdrawing groups enhance activity more than electron-donating groups. | researchgate.net |

| 2-(N-substituted-3-aminopyridine)-benzoxazines | DNA-PK and PI3K inhibition | SAR analysis of 2-morpholino-substituted-1,3-benzoxazines agreed well with observed activities. | nih.gov |

| 4-Azabenzoxazole analogues | Histamine (B1213489) H3 antagonists | Introduction of substituted phenyl and pyridyl groups at the 6-position of the 4-azabenzoxazole core resulted in good antagonist activity. | nih.gov |

Metabolism and Preclinical Pharmacokinetics of Chlorbenzoxamine

In Vitro Metabolic Pathways of Chlorbenzoxamine

In vitro metabolic studies are fundamental to predicting the in vivo behavior of a drug candidate. youtube.com These studies typically utilize subcellular fractions, such as liver microsomes, to elucidate the metabolic stability and identify potential metabolites. evotec.com

Identification of this compound Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its complete pharmacological and toxicological profile. nih.gov The process often involves incubating the parent drug with liver microsomes or other metabolically active systems and then analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). umn.edu

For a molecule with the structural features of this compound, several metabolic pathways can be anticipated. Phase I metabolic reactions, which introduce or expose functional groups, are common. merckvetmanual.com These can include oxidation, reduction, and hydrolysis. merckvetmanual.com For structurally related compounds like chlorzoxazone (B1668890), hydroxylation is a major metabolic pathway, primarily mediated by CYP2E1 and CYP1A2. nih.govhitachi-hightech.com It is plausible that this compound undergoes similar oxidative metabolism.

Following Phase I reactions, compounds often undergo Phase II metabolism, which involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. merckvetmanual.com Common conjugation reactions include glucuronidation and sulfation. merckvetmanual.com Again, drawing a parallel with chlorzoxazone, its primary metabolite, 6-hydroxychlorzoxazone, is known to be conjugated with glucuronide before elimination. researchgate.net

Table 2: Plausible Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Outcome |

| Phase I | Oxidation (Hydroxylation) | Addition of hydroxyl (-OH) groups to the aromatic rings or alkyl chains. |

| N-dealkylation | Removal of alkyl groups from the nitrogen atom. | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid at a hydroxyl group. |

This table outlines potential metabolic pathways based on general principles of drug metabolism and is not based on experimental data for this compound.

Preclinical Pharmacokinetic Studies of this compound in Animal Models

Animal models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate before it proceeds to human trials. ijrpc.com These studies provide critical information on how the body handles the drug over time. msdvetmanual.com

Absorption and Distribution in Animal Tissues

The absorption of a drug determines how much of the administered dose reaches the systemic circulation. msdvetmanual.com For orally administered drugs, factors such as solubility and permeability play a key role. msdvetmanual.com The distribution of a drug describes its movement from the bloodstream into various tissues and organs. msdvetmanual.com

While specific studies on the absorption and distribution of this compound have not been reported, general toxicokinetic principles suggest that a lipophilic compound would likely be well-absorbed and widely distributed in tissues. msdvetmanual.com Studies with other compounds have shown that tissue distribution can be determined by analyzing the concentration of the drug and its metabolites in various organs at different time points after administration. nih.gov

Excretion Pathways of this compound and its Metabolites

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process. merckvetmanual.com The primary routes of excretion are through the kidneys into the urine and through the liver into the bile and subsequently the feces. merckvetmanual.com

For many xenobiotics, metabolism in the liver is a prerequisite for efficient excretion. merckvetmanual.com The metabolic transformations, particularly Phase II conjugation reactions, increase the water solubility of the compounds, which facilitates their renal and biliary clearance. merckvetmanual.com Studies with the related compound chlorzoxazone have shown that its hydroxylated metabolite is conjugated with glucuronide and then eliminated in the urine. researchgate.net It is reasonable to hypothesize that this compound and its metabolites would follow similar excretion pathways.

Analytical Methodologies for Research on Chlorbenzoxamine

Chromatographic Techniques for Chlorbenzoxamine Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. ijpsjournal.com For this compound, several chromatographic methods are utilized to achieve accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comwikipedia.orgresearchgate.netopenaccessjournals.com The technique relies on a liquid mobile phase to move the sample through a column packed with a solid stationary phase. wikipedia.orgshimadzu.com The separation is based on the differential interactions of the components with the stationary phase. wikipedia.orgshimadzu.com

For the analysis of this compound, HPLC is often coupled with various detectors to enhance sensitivity and selectivity. openaccessjournals.com Common detectors include:

UV-Visible (UV-Vis) Detectors: These detectors measure the absorbance of light by the analyte at a specific wavelength. wikipedia.orgcdc.gov They are widely used due to their robustness and applicability to a broad range of compounds that possess chromophores, which are light-absorbing functional groups. msu.edu

Fluorescence Detectors: These are highly sensitive and selective detectors used for compounds that fluoresce. openaccessjournals.com Fluorescence occurs when a molecule absorbs light at one wavelength and emits it at a longer wavelength. horiba.com

Mass Spectrometry (MS) Detectors: HPLC coupled with MS (LC-MS) provides high selectivity and structural information, making it a powerful tool for unequivocal identification and quantification. wikipedia.org

The choice of column, mobile phase, and detector depends on the specific requirements of the analysis, such as the nature of the sample matrix and the desired level of sensitivity. openaccessjournals.com

Table 1: HPLC Methods for Pharmaceutical Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Column | The stationary phase where separation occurs. Common choices include C18 and C8 columns. openaccessjournals.com | The selection is critical for achieving good resolution between this compound and any impurities or degradation products. openaccessjournals.com |

| Mobile Phase | The solvent system that carries the sample through the column. It can be isocratic (constant composition) or gradient (changing composition). openaccessjournals.com | The composition (e.g., mixtures of water, acetonitrile, methanol) is optimized to achieve efficient separation. openaccessjournals.com |

| Detector | The device used to detect the compound after separation. openaccessjournals.com | UV-Vis, Fluorescence, or MS detectors are chosen based on the properties of this compound and the required sensitivity. openaccessjournals.com |

| Retention Time | The time it takes for a compound to elute from the column. openaccessjournals.com | A characteristic parameter used for the identification of this compound by comparing it to a standard. openaccessjournals.com |

Gas Chromatography (GC) is a premier separation technique for volatile and semi-volatile organic compounds. thermofisher.com When combined with a detector like a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), it becomes a highly effective analytical method. thermofisher.comscioninstruments.com GC-MS is often considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. scioninstruments.com The separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. scioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. wikipedia.orgamazonaws.com MS provides mass data that is crucial for determining the structural and chemical properties of the molecules. scioninstruments.com This makes GC-MS invaluable for identifying unknown compounds and confirming the presence of target analytes like this compound. wikipedia.orgscioninstruments.com

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a sensitive detector for organic compounds. measurlabs.com6-napse.com It is particularly useful for quantifying hydrocarbons and other organic molecules. measurlabs.com GC-FID is a robust and widely used technique in pharmaceutical analysis for tasks such as quantifying residual solvents. rsc.org

Table 2: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis |

| Mass Spectrometry (MS) | Identifies compounds based on their mass-to-charge ratio. 6-napse.com | Provides high selectivity and structural information for definitive identification. wikipedia.orgscioninstruments.com |

| Flame Ionization Detector (FID) | Detects carbon-containing compounds as they are burned in a flame. 6-napse.com | Offers high sensitivity for quantitative analysis of organic compounds. measurlabs.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. sigmaaldrich.comkhanacademy.orglibretexts.org It is often employed to monitor the progress of chemical reactions or to assess the purity of a compound. libretexts.orgumich.edunih.gov

TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. sigmaaldrich.comumich.edu The plate is then placed in a chamber with a suitable solvent system (the mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. khanacademy.orgumich.edu The separation results in spots at different heights on the plate, and the retention factor (Rf) value for each spot can be calculated for identification purposes. libretexts.orgumich.edu

For this compound, TLC can be used as a preliminary screening method to quickly check for its presence and to identify potential impurities. researchgate.net

Spectroscopic and Spectrometric Approaches for this compound Analysis

Spectroscopic and spectrometric methods are instrumental in the structural elucidation and quantification of chemical compounds by measuring their interaction with electromagnetic radiation.

UV-Visible (UV/Vis) spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. ej-eng.orgdenovix.com This absorption is dependent on the electronic structure of the molecule, and specific functional groups known as chromophores are responsible for the absorption of light at particular wavelengths. msu.edu

The technique can be used for both qualitative and quantitative analysis. ej-eng.org Qualitatively, the UV/Vis spectrum can provide information about the presence of chromophoric systems within the this compound molecule. msu.edu Quantitatively, the amount of light absorbed (absorbance) is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. upi.edu This allows for the determination of the concentration of this compound in a sample. ej-eng.org

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emitted by a compound. jasco-global.com Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. horiba.com The emitted light has a longer wavelength and therefore lower energy than the absorbed radiation. horiba.com

This technique offers high selectivity because not all molecules fluoresce. jasco-global.com The fluorescence intensity is typically proportional to the concentration of the analyte, making it suitable for quantitative analysis. jasco-global.com The excitation and emission spectra are characteristic of a particular compound and can be used for its identification. jasco-global.com For this compound, if it possesses fluorescent properties, this method can provide a highly sensitive means of detection and quantification. mdpi.com The technique is sensitive to the local environment of the fluorescent molecule, providing information about factors like pH and solvent type. jasco-global.com

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of chemical compounds. filab.frfrontiersin.org In the analysis of this compound, MS, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), provides high sensitivity and structural information. nist.gov

Detailed Research Findings:

Publicly available spectral databases confirm that this compound has been analyzed using both GC-MS and LC-MS techniques. nih.gov In a typical MS procedure, a sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a molecular fingerprint. nih.govyoutube.com

For a compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method in bioanalysis due to its high selectivity and sensitivity, which allows for the detection of trace amounts of the analyte in complex biological matrices. frontiersin.orgnih.gov The process involves separating the analyte from matrix components via LC, followed by ionization and two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of this compound) is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This two-step verification enhances the specificity and reliability of the analysis. frontiersin.organalytik-jena.com

The PubChem database contains mass spectrometry data for this compound, including spectra obtained by GC-MS and LC-MS using a Thermo Fisher Q Exactive Orbitrap instrument. nih.gov This high-resolution mass spectrometer allows for the determination of the accurate molecular weight, which can be used to confirm the molecular formula of the compound. nist.gov

| Technique | Source of Spectrum | Instrumentation | Key Application |

|---|---|---|---|

| GC-MS | H.H.Maurer, M.Meyer, K.Pfleger, A.A. Weber / University of Saarland | Not Specified in Source | Provides fragmentation pattern for structural identification. nih.gov |

| LC-MS | Maurer/Meyer/Helfer/Weber c/o Saarland University | Thermo Fisher Q Exactive Orbitrap | High-resolution mass measurement for formula confirmation and sensitive quantification. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical tool for the structural elucidation of organic molecules, including this compound. jchps.comrsc.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. europa.euslideshare.net

Detailed Research Findings:

The structural characterization of this compound relies on various NMR techniques. One-dimensional (1D) NMR, such as ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information. jchps.com The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. jchps.com The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. nih.gov

For a complete and unambiguous structural assignment of a complex molecule like this compound, two-dimensional (2D) NMR experiments are employed. slideshare.net These techniques help resolve spectral overlap and establish detailed structural characteristics. medkoo.com

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different molecular fragments. medkoo.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals which protons are close to each other in space, providing insights into the molecule's 3D conformation. slideshare.net

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound in biological samples, such as plasma or urine, necessitates a robust sample preparation protocol. The primary goals of sample preparation are to remove interfering components from the biological matrix, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.gov

The complex nature of biological matrices can lead to "matrix effects," where endogenous components interfere with the ionization of the analyte, causing either suppression or enhancement of the signal in mass spectrometry. nih.gov This can significantly impact the accuracy and precision of the analytical method. nih.govdrugbank.com Therefore, a key objective during method development is to minimize or control these effects. core.ac.uk

Common sample preparation techniques that would be applicable to this compound analysis include:

| Technique | Principle | Applicability for this compound |

|---|---|---|

| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) or an acid is added to the plasma sample to denature and precipitate proteins. jchps.com | A simple and fast method, but may result in less clean extracts and significant matrix effects. drugbank.com |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. | Can provide cleaner extracts than PPT. The choice of solvent would depend on the physicochemical properties of this compound. |

| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent from the liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of solvent. jchps.com | Often considered the most effective technique for removing matrix interferences, offering high recovery and clean extracts. jchps.com Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be optimized. |

To evaluate matrix effects, a common approach involves comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank biological matrix) to the response of the analyte in a pure solvent solution. core.ac.ukbiotage.com Any significant difference indicates the presence of matrix effects. Strategies to mitigate these effects include optimizing the sample cleanup procedure, modifying chromatographic conditions to separate the analyte from co-eluting matrix components, or using a stable isotope-labeled internal standard. nih.govnih.gov

Bioanalytical Method Development and Validation for this compound in Biological Matrices

The development and validation of a bioanalytical method are critical to ensure the reliability, reproducibility, and accuracy of data for pharmacokinetic and other studies. core.ac.ukasiapharmaceutics.info Any method for the quantification of this compound in biological matrices for regulatory submission must be validated according to strict guidelines set by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov

The development process involves optimizing all analytical stages, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.goviajps.com The goal is to create a method that is selective, sensitive, accurate, and precise for this compound. iajps.com

Once the method is developed, it undergoes full validation, which assesses several key parameters. europa.eu These parameters ensure the method is suitable for its intended purpose. fda.gov

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. europa.eu | No significant interference at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the determined concentration values to the true concentration. europa.eu | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from the same sample. It is evaluated as both within-run (intra-batch) and between-run (inter-batch) precision. europa.eu | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ). |

| Calibration Curve | Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. | A linear regression model is typically used, with a correlation coefficient (r) ≥ 0.99 being desirable. fda.gov |

| Recovery | The efficiency of the extraction procedure, measured as the response of an analyte extracted from a sample compared to a non-extracted standard. europa.eu | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). europa.eu | Analyte concentration should remain within ±15% of the initial concentration. |

This rigorous validation process ensures that the bioanalytical method for this compound would generate reliable data for making critical decisions in drug development and clinical applications. jchps.com

Conceptual and Theoretical Research Applications of Chlorbenzoxamine

Chlorbenzoxamine as a Tool for Investigating Biological Pathways

This compound, a compound with established pharmacological activity, serves as a valuable tool for the scientific investigation of specific biological pathways. Its primary classification as an antihistamine that functions by blocking histamine (B1213489) receptors allows researchers to probe the role of histamine in various physiological and pathological processes. ontosight.ai The study of its effects helps to elucidate the mechanisms underlying allergic reactions, pruritus (itching), and other histamine-mediated conditions. ontosight.ai

Beyond its antihistaminic properties, this compound has been identified as a drug for functional gastrointestinal disorders, indicating it interacts with pathways controlling gut motility and function. medkoo.comdrugbank.comwikidoc.org Research involving this compound can, therefore, help in understanding the complex interplay of factors in conditions like irritable bowel syndrome. Furthermore, early research has suggested that this compound and related piperazine (B1678402) derivatives possess vasodilating and anti-inflammatory activities. core.ac.uk This positions the compound as a useful chemical probe to explore the connections between histamine signaling and the broader inflammatory and vascular response pathways.

The table below summarizes the utility of this compound as an investigative tool.

| Biological Pathway/Process | Investigative Application of this compound | Reported Activity/Classification |

| Histamine-Mediated Signaling | To block histamine receptors and study the downstream effects in allergic and inflammatory responses. | Antihistamine ontosight.ai |

| Gastrointestinal Smooth Muscle Regulation | To investigate mechanisms of non-specific smooth muscle contraction and its role in functional GI disorders. | Drug for functional gastrointestinal disorders medkoo.comwikidoc.org |

| Inflammatory Cascades | To explore the link between histamine blockade and broader anti-inflammatory effects. | Anti-inflammatory activity core.ac.uk |

| Vascular Dynamics | To study the mechanisms of vasodilation and its relationship to other pharmacological effects. | Vasodilating activity core.ac.uk |

Theoretical Implications of this compound's Mechanism on Broader Pharmacological Concepts

The study of this compound contributes to several broader concepts in pharmacology and medicinal chemistry. As a member of the arylaliphatic class of compounds, its activity profile reinforces the observation that this structural group is associated with a wide range of therapeutic effects, often discovered empirically. theswissbay.ch This highlights the ongoing challenge and importance of elucidating structure-activity relationships (SAR).

This compound belongs to the diphenylmethane (B89790) class of organic compounds, a common feature in many first-generation antihistamines. drugbank.com Its study provides comparative data within this chemical class, helping to build a more comprehensive understanding of how the diphenylmethane scaffold contributes to affinity for histamine receptors and other biological targets. Additionally, it is a piperazine derivative, a structural motif found in a vast number of pharmacologically active agents. core.ac.uk Analyzing the properties of this compound adds to the collective knowledge of the piperazine ring as a privileged scaffold in drug design, influencing properties like solubility, receptor binding, and metabolic stability.

The examination of such compounds, where a core structure is linked to diverse biological activities, is fundamental to the theoretical framework of drug action and design. theswissbay.chmpdkrc.edu.in

| Pharmacological Concept | Relevance of this compound's Structure | Structural Class/Motif |

| Structure-Activity Relationship (SAR) | Contributes to understanding how a single structural class can exhibit diverse therapeutic activities. | Arylaliphatic Compounds theswissbay.ch |

| Privileged Scaffolds in Drug Design | The piperazine ring is a common feature in many drugs; studying this compound helps define its utility. | Piperazine Derivatives core.ac.uk |

| Chemical Class Profiling | Provides data for comparing activity and properties among compounds with the same core structure. | Diphenylmethanes drugbank.com |

Potential for this compound as a Lead Compound for Novel Chemical Entities

In drug discovery, a "lead compound" is a chemical starting point with known biological activity that can be systematically modified to create new, improved drugs. nih.gov this compound, with its established antihistaminic and antispasmodic activities, represents a validated lead compound. ontosight.aimedkoo.com Its molecular architecture—a diphenylmethane ether linked to a substituted piperazine ring—is a versatile scaffold for chemical modification. drugbank.comcore.ac.uk

Modern drug development can leverage this scaffold using advanced techniques like computational modeling and quantitative structure-activity relationship (QSAR) analysis to design novel chemical entities. mdpi.com The goal of these modifications would be to enhance desired properties while minimizing others. For instance, chemists could aim to increase potency for a specific biological target, improve selectivity to reduce off-target effects, or alter pharmacokinetic properties. The transition of a natural or synthetic compound from a "screening hit" to a "drug lead" and finally to a marketed drug is a foundational process in pharmaceutical research, often involving extensive chemical synthesis and biological testing. nih.gov

The table below outlines hypothetical modifications to the this compound scaffold and their potential therapeutic goals, illustrating its utility as a lead compound.

| Structural Moiety of this compound | Potential Modification Example | Therapeutic Goal of New Entity |

| o-chlorophenyl group | Substitution with different halogens (F, Br) or removal of the halogen. | Alter receptor binding affinity and selectivity. |

| Diphenylmethane ether | Replacement of the ether linkage with an ester or amide. | Modify metabolic stability and duration of action. |

| Piperazine ring | Introduction of conformational constraints (e.g., bridging). | Enhance target selectivity and reduce flexibility. |

| o-methylbenzyl group | Replacement with other substituted benzyl (B1604629) or alkyl groups. | Modulate solubility, membrane permeability, and metabolism. |

Future Research Directions and Unexplored Avenues for Chlorbenzoxamine

Advanced Mechanistic Studies of Chlorbenzoxamine at the Subcellular Level

While the systemic effects of this compound on the gastrointestinal tract are recognized, its precise mechanism of action at the cellular and subcellular levels is not well-documented. wikipedia.org Future research should focus on elucidating these fundamental mechanisms. Investigating the subcellular localization of a drug is crucial to understanding its function. epdf.pub Advanced imaging techniques, such as confocal and super-resolution microscopy, could be employed to visualize the distribution of fluorescently-tagged this compound within target cells (e.g., smooth muscle cells or enteric neurons). This would help determine if the compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, or if it primarily acts at the cell membrane.

Furthermore, studies are needed to identify the specific molecular targets of this compound. Techniques like affinity chromatography using the drug as a ligand could isolate binding proteins from cell lysates. Subsequent identification of these proteins via mass spectrometry would provide direct evidence of its molecular partners. Understanding these interactions is the first step in unraveling the signaling cascades it modulates. Mechanistic studies could also explore whether this compound's effects are mediated through ion channel modulation, receptor binding, or enzymatic inhibition, aspects that remain poorly understood. nih.gov Time-resolved studies, potentially using techniques like millifluidics, could provide kinetic data on the drug's interaction with its target, offering a dynamic view of its mechanism. nih.gov

Application of Modern In Silico Techniques in this compound Research

Computational, or in silico, methods have become indispensable in modern drug discovery and pharmacology, offering a rapid and cost-effective means to predict a compound's behavior and guide further experimental work. nih.govglobalresearchonline.net For this compound, these techniques represent a significant and wholly unexplored avenue of research. Structure-based drug design (SBDD) approaches, such as molecular docking, could be used to screen libraries of known biological targets (e.g., G-protein coupled receptors, ion channels, enzymes) to generate hypotheses about its primary binding sites. nih.govmdpi.comresearchgate.net Given its chemical structure as a diarylmethane, these studies could reveal how its specific conformation fits into the binding pockets of various proteins. nih.gov

Another powerful in silico approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. globalresearchonline.netgoogleapis.com By synthesizing and testing a series of this compound analogues, researchers could build computational models that correlate specific structural features with biological activity. googleapis.com These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and resources spent on less viable derivatives. globalresearchonline.net Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its potential analogues, helping to pre-emptively identify molecules with unfavorable pharmacokinetic profiles. mdpi.com

Development of Next-Generation this compound Analogues with Tailored Activities

The chemical scaffold of this compound offers numerous possibilities for modification to create next-generation analogues with enhanced or tailored activities. nih.govgoogleapis.com The process of drug development often involves creating rigid analogues to lock a molecule into a specific conformation that may improve its fit with a biological receptor. theswissbay.ch The synthesis of derivatives is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, and pharmacokinetic properties. nih.govopenmedicinalchemistryjournal.com

Future research should involve the systematic synthesis of this compound derivatives. This could include:

Modification of the aromatic rings: Introducing different substituents on the phenyl and chlorophenyl rings could alter the compound's electronic properties and steric profile, potentially increasing its affinity and selectivity for its biological target.

Alteration of the piperazine (B1678402) core: The piperazine moiety is a common feature in many bioactive compounds and is often a key site for modification to influence solubility and receptor interaction. wikipedia.org

Changes to the linker: The ether linkage and ethyl chain connecting the diarylmethane group to the piperazine ring could be modified in length or rigidity to optimize the spatial orientation of the key pharmacophoric groups. theswissbay.ch

Each new analogue would need to be characterized and evaluated through a battery of in vitro assays to determine its activity and selectivity profile. Promising compounds identified through this process, ideally guided by in silico QSAR models, could then advance to further preclinical evaluation.

Integration of Omics Technologies in this compound Pharmacological Investigations

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic, system-wide view of the biological effects of a drug. nih.govfrontlinegenomics.comfrontiersin.org The application of these technologies to this compound research could yield unprecedented insights into its pharmacological profile and inform personalized medicine approaches.

Pharmacogenomics: This field studies how an individual's genetic makeup affects their response to drugs. slideshare.netresearchgate.net Research could investigate whether polymorphisms in genes encoding drug-metabolizing enzymes, drug transporters, or the drug's putative targets influence the efficacy of this compound. epo.org Identifying such genetic markers could help predict which patients are most likely to benefit from the therapy.

Proteomics and Metabolomics: These approaches analyze the complete set of proteins and metabolites in a biological sample, respectively. nih.gov By comparing the proteomic and metabolomic profiles of cells or tissues before and after treatment with this compound, researchers can identify the broader cellular pathways that are impacted by the drug. This can reveal off-target effects, elucidate the downstream consequences of its primary mechanism of action, and potentially identify novel biomarkers of drug response. nih.govfrontlinegenomics.com

The integration of these multi-omics datasets using bioinformatics and artificial intelligence offers a powerful strategy to build comprehensive models of this compound's action, moving beyond a single target to a network-level understanding of its effects. researchgate.net

Table of Compounds

| Compound Name |

| This compound |

| Carbinoxamine |

| Clemastine |

| Loratadine |

| Losartan |

| Ramipril |

| Norepinephrine |

| Acetylcholine |

Table of Potential Research Findings

| Research Area | Potential Findings |

| Advanced Mechanistic Studies | Identification of specific subcellular organelles where this compound accumulates. Isolation and identification of direct protein binding partners. Determination of effects on ion channel activity or specific receptor signaling pathways. |

| In Silico Techniques | Prediction of primary molecular targets through molecular docking simulations. Development of QSAR models that correlate structural features with biological activity. Prioritization of novel analogues for synthesis based on predicted activity and ADME properties. |

| Next-Generation Analogues | Creation of derivatives with higher potency or selectivity for their biological target. Development of analogues with improved pharmacokinetic profiles (e.g., better oral bioavailability, longer half-life). Identification of new therapeutic uses based on the modified activity profiles of analogues. |

| Omics Technologies | Identification of genetic polymorphisms that predict patient response to this compound (Pharmacogenomics). Discovery of global changes in protein expression and metabolite levels that reveal the drug's full spectrum of biological effects. Identification of novel biomarkers to monitor therapeutic response. |

Q & A

Basic: What are the key chemical and pharmacological properties of Chlorbenzoxamine relevant to preclinical research?

Answer: